1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile
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Overview
Description
1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an oxirane (epoxide) ring attached to a cyclopentane ring, which is further bonded to a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile typically involves the reaction of cyclopentane derivatives with epoxide-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products Formed
Oxidation: Diols or hydroxy derivatives.
Reduction: Amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The carbonitrile group can also participate in interactions with various biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile
- 1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile
- Methyl 1-[(Oxiran-2-yl)methyl]cyclopentane-1-carboxylate
Uniqueness
Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(oxiran-2-ylmethyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C9H13NO/c10-7-9(3-1-2-4-9)5-8-6-11-8/h8H,1-6H2 |
InChI Key |
KVWDOITYPVRMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2CO2)C#N |
Origin of Product |
United States |
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